molecular formula C14H10N2O5 B180833 2-[(3-Nitrophenyl)carbamoyl]benzoic acid CAS No. 19336-84-6

2-[(3-Nitrophenyl)carbamoyl]benzoic acid

Cat. No. B180833
CAS RN: 19336-84-6
M. Wt: 286.24 g/mol
InChI Key: YXVQPOZILUGWQW-UHFFFAOYSA-N
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Description

“2-[(3-Nitrophenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C14H10N2O5 . It is a derivative of benzoic acid, which is a common constituent in many different substances and is widely used in the chemical industry .


Molecular Structure Analysis

The molecular structure of “2-[(3-Nitrophenyl)carbamoyl]benzoic acid” consists of a benzoic acid moiety attached to a nitrophenyl group via a carbamoyl linkage . The exact structure could be determined using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Nitrophenyl)carbamoyl]benzoic acid” include a molecular weight of 286.24, a density of 1.485g/cm3, and a boiling point of 418.1ºC at 760 mmHg . The exact melting point is not available .

Scientific Research Applications

  • Wastewater Treatment : Carbamoyl benzoic acids, such as 2-[(3-Nitrophenyl)carbamoyl]benzoic acid, are used in coagulation-flocculation processes for wastewater treatment. They are particularly effective in removing hazardous heavy metals like Pb2+, Cu2+, and Hg2+ from metal plating wastewater. The effectiveness is attributed to the ability of these acids to bind metallic ions under specific conditions. This property is significant for environmental protection and industrial wastewater management (Martinez-Quiroz et al., 2017).

  • Synthesis of Photolabile Compounds : Carbamoyl derivatives of photolabile benzoins, which can be synthesized using compounds like 2-[(3-Nitrophenyl)carbamoyl]benzoic acid, have potential applications in chemistry and biochemistry for the controlled release of active agents. These derivatives have been shown to be particularly effective in the context of secondary amines (Papageorgiou & Corrie, 1997).

  • Pharmacokinetics and Metabolism Studies : The study of the metabolism of compounds related to 2-[(3-Nitrophenyl)carbamoyl]benzoic acid in various organisms, including cynomolgus monkeys, provides insights into drug development and the assessment of drug safety. These studies help in understanding how such compounds are metabolized and their potential therapeutic effects (Morioka et al., 2003).

  • Luminescence Sensitization : Derivatives of nitrobenzoic acid, similar to 2-[(3-Nitrophenyl)carbamoyl]benzoic acid, have been used to sensitize the luminescence of rare earth elements like Eu(III) and Tb(III). This has potential applications in the development of new luminescent materials for displays, lighting, and bio-imaging (Viswanathan & Bettencourt-Dias, 2006).

  • Antimicrobial Activity : Certain carboxylic acids related to 2-[(3-Nitrophenyl)carbamoyl]benzoic acid have shown potential as antimicrobial agents. Their complexes with metals like Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) exhibit significant antimicrobial activity against a range of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial drugs or coatings (Muhammad et al., 2012).

properties

IUPAC Name

2-[(3-nitrophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(11-6-1-2-7-12(11)14(18)19)15-9-4-3-5-10(8-9)16(20)21/h1-8H,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVQPOZILUGWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325144
Record name MLS000757200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Nitrophenyl)carbamoyl]benzoic acid

CAS RN

19336-84-6
Record name MLS000757200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408860
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Record name MLS000757200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-NITROPHTHALANILIC ACID
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Rebernik - 2019 - repozitorij.uni-lj.si
Dipeptidyl-peptidase I (DPPI, known also as cathepsin C, EC 3.4. 14.1) is a lysosomal cysteine peptidase from the family of papain-like cysteine peptidases. DPPI is dfferent from other …
Number of citations: 0 repozitorij.uni-lj.si

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